Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate

Description

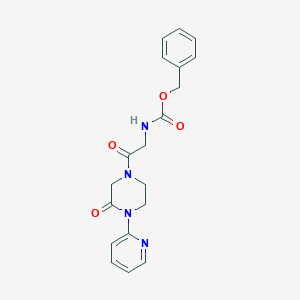

Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a benzyl-protected amine group linked to an ethyl chain terminated by a ketone and a 3-oxo-piperazine ring substituted with a pyridin-2-yl moiety. This compound is structurally characterized by its hybrid pharmacophore, combining a carbamate group (imparting metabolic stability) with a piperazinone scaffold (enhancing binding affinity to biological targets) . Its synthesis typically involves multi-step protocols, including carbamate formation via intermediates such as Formula 4 (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate), as described in patent methodologies . Potential applications include kinase inhibition, given structural similarities to MAPK1 (Erk2) inhibitors documented in kinase databases .

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c24-17(12-21-19(26)27-14-15-6-2-1-3-7-15)22-10-11-23(18(25)13-22)16-8-4-5-9-20-16/h1-9H,10-14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAZGJIBWWCKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CNC(=O)OCC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine ring.

Formation of the Carbamate Group: The benzyl carbamate group is formed by reacting benzyl chloroformate with the piperazine derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Drug Design and Development

Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate is studied as a potential pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperazine and pyridine rings can enhance cytotoxicity against cancer cell lines, making it a promising candidate for further development .

Cell Signaling and Receptor Binding

The compound is utilized in studies focusing on cell signaling pathways. Its ability to modulate receptor activity makes it valuable in understanding mechanisms related to cell proliferation and apoptosis.

Example of Biological Activity

In vitro assays have demonstrated that benzyl carbamates can act as reversible inhibitors of specific enzymes involved in metabolic pathways, highlighting their potential therapeutic roles .

Antimicrobial Applications

This compound has shown promising antimicrobial properties. Research indicates that similar compounds exhibit significant activity against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL depending on structural modifications .

Industrial Applications

The compound serves as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with enhanced biological activities.

Comparison with Similar Compounds

A comparison table illustrates the differences between this compound and its analogs:

| Compound Name | Key Differences |

|---|---|

| Benzyl (2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate | Lacks the 3-oxo group |

| Benzyl (2-oxo-2-(3-oxo-4-(pyridin-3-y)piperazin-l-y)ethyl)carbamate | Different substitution on the pyridine ring |

| Benzyl (2-oxo - 2 - (3 - oxo - 4 - (pyridin - 4 - yl)piperazin - 1 - yl) ethyl) carbamate | Another positional isomer |

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and pyridine moiety are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound

- Core structure : Benzyl carbamate + 3-oxo-piperazine + pyridin-2-yl.

- Key functional groups : Carbamate (protecting group), ketone, aromatic pyridine.

Analog 2: tert-butyl(2-oxo-2-(piperazin-1-yl)ethyl)carbamate ()

- Core structure : tert-butyl carbamate + piperazine.

- Key differences : tert-butyl protecting group instead of benzyl; lacks pyridinyl substitution.

- Impact: Enhanced stability under acidic conditions but reduced reactivity in hydrogenolysis .

Analog 3: N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide ()

- Core structure : Piperidine-benzimidazolone + carboxamide.

- Key differences: Benzimidazolone ring replaces piperazinone; carboxamide instead of carbamate.

- Impact : Improved hydrogen-bonding capacity but reduced metabolic stability .

Physicochemical Properties

Note: Pyridin-2-yl in the target compound enhances water solubility compared to pyrimidinyl-phenyl groups in Analog 1 .

Biological Activity

Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing biological activity in various pharmacophores. The structural formula can be represented as follows:

This structure includes a piperazine moiety, which is common in many bioactive compounds, contributing to its pharmacological properties.

The biological activity of benzyl carbamates often involves multiple mechanisms, including:

- Enzyme Inhibition : Carbamates can act as reversible or irreversible inhibitors of enzymes, impacting metabolic pathways.

- Receptor Modulation : They may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that benzyl carbamates exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL depending on structural modifications .

Anticancer Properties

Studies have demonstrated that the compound has cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested against A549 lung cancer cells, showing moderate cytotoxicity and potential for further development as anticancer agents . The presence of the pyridine ring enhances interaction with biological targets, potentially improving efficacy.

Neuroprotective Effects

There is emerging evidence suggesting that benzyl carbamates may possess neuroprotective properties. Compounds in this class have been investigated for their ability to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Carbamate Group | Enhances binding affinity and stability |

| Piperazine Moiety | Improves receptor interaction and solubility |

| Pyridine Ring | Increases potency against specific targets |

Case Studies

- Antitubercular Activity : A study demonstrated that modifications to the benzyl group significantly altered the MIC values against M. tuberculosis, with some analogs showing enhanced potency compared to traditional treatments .

- Cytotoxicity Assessment : In vitro studies on A549 cells revealed that specific substitutions on the piperazine ring could lead to increased cytotoxicity, highlighting the importance of SAR in drug design .

- Neuroprotective Screening : Preliminary studies indicated that certain derivatives could reduce neuroinflammatory markers in cellular models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a carbamate-protected glycine derivative (e.g., Cbz-Gly-Pro) with functionalized piperazine or pyrrolidine intermediates under photoredox catalysis or nucleophilic substitution. Key steps include:

- Photoredox decarboxylative alkynylation : Combining Cbz-Gly-Pro with ethynylbenziodoxolone (EBX) reagents in dichloromethane (DCM)/ethyl acetate gradients (8:2) under photoredox conditions yields intermediates with high purity (91–92%) .

- Amine coupling : Reacting 4-(pyridin-2-yl)piperazine derivatives with activated carbonyl intermediates (e.g., chloroformates) in the presence of bases like triethylamine .

Optimization strategies : Adjust reaction time (2–24 hours), solvent polarity, and temperature (room temperature to 40°C) to minimize by-products. Purification via column chromatography (DCM/EtOAc gradients) ensures high yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Look for characteristic signals: carbamate NH (~δ 8.0–8.5 ppm), pyridin-2-yl protons (δ 7.2–8.5 ppm), and piperazine/pyrrolidine methylenes (δ 2.5–4.0 ppm) .

- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm), amide carbonyl (δ 165–175 ppm), and pyridin-2-yl carbons (δ 120–150 ppm) confirm connectivity .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₂N₄O₄: 383.1612; observed: 383.1615) .

Q. What handling and storage protocols ensure compound stability?

Q. How do structural differences between this compound and analogs impact physicochemical properties?

- Pyridin-2-yl vs. phenyl : Enhances solubility in polar solvents (e.g., DMSO) and π-π stacking with biological targets .

- Carbamate vs. ester groups : Increases metabolic stability but reduces membrane permeability .

- Piperazine vs. pyrrolidine : Alters conformational flexibility and hydrogen-bonding capacity, affecting binding affinity .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) to identify metabolic hotspots (e.g., carbamate hydrolysis) .

- Dose optimization : Adjust dosing frequency in animal models to account for rapid clearance. Use LC-MS/MS to monitor tissue distribution .

- Target engagement assays : Employ biophysical methods (SPR, ITC) to validate binding to proposed targets (e.g., HIV protease) .

Q. What strategies elucidate the mechanism of action for this compound?

- Enzymatic inhibition assays : Test against protease panels (e.g., HIV-1 protease) using fluorogenic substrates. IC₅₀ values <1 μM suggest high potency .

- Cellular pathway analysis : RNA-seq or phosphoproteomics in treated cells (e.g., cancer lines) to identify dysregulated pathways (e.g., oxidative stress) .

- X-ray crystallography : Co-crystallize with target enzymes (e.g., HIV protease) to map binding interactions (e.g., hydrogen bonds with pyridin-2-yl) .

Q. How can computational modeling predict binding affinity to targets like HIV protease?

- Docking studies : Use AutoDock Vina to simulate binding poses. Focus on interactions between the pyridin-2-yl group and protease active-site residues (e.g., Asp25) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate free energy (MM-PBSA) for affinity ranking .

- QSAR models : Corrogate substituent effects (e.g., piperazine vs. morpholine) on inhibitory activity .

Q. What purification techniques address by-products in multi-step syntheses?

- By-product identification : Use LC-MS to detect impurities (e.g., deprotected amines or oxidized intermediates) .

- Optimized chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate crystalline products .

Q. How does the pyridin-2-yl group influence reactivity and bioactivity?

- Electronic effects : The pyridine nitrogen increases electrophilicity of adjacent carbonyls, enhancing nucleophilic attack (e.g., by proteases) .

- Biological targeting : Acts as a hydrogen-bond acceptor, improving affinity for enzymes with aromatic pockets (e.g., kinases) .

- Comparative studies : Analogs lacking pyridin-2-yl show 10-fold lower anti-HIV activity, confirming its critical role .

Q. What analytical methods assess purity and impurity profiles post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.